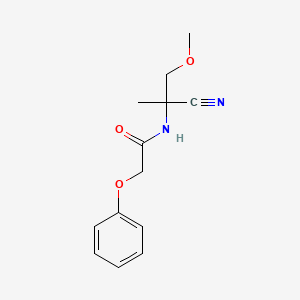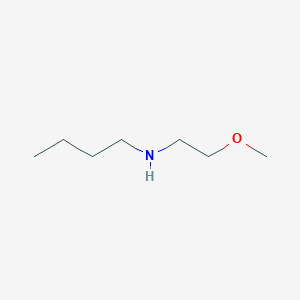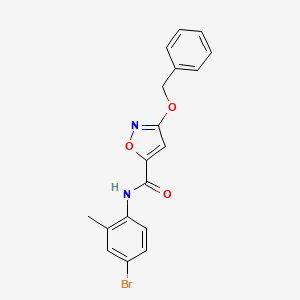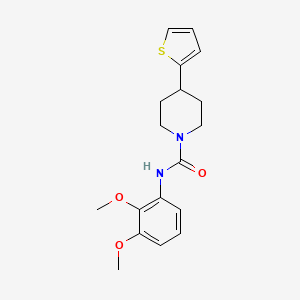
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide, also known as O-Desmethylvenlafaxine, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a metabolite of Venlafaxine, a commonly prescribed antidepressant medication.
Mécanisme D'action
The exact mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a crucial role in regulating mood and anxiety. By increasing the levels of these neurotransmitters in the brain, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide may help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, as well as increase the expression of genes involved in neuroplasticity, the brain's ability to adapt and change. Additionally, it has been shown to reduce inflammation and oxidative stress, two factors that have been implicated in the development of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, it has been shown to have a favorable safety profile, making it a relatively safe compound to work with.
One limitation of studying N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide in lab experiments is that it is a synthetic compound that may not fully replicate the effects of the natural compounds it is based on. Additionally, the exact dose and duration of treatment needed to produce therapeutic effects in humans is not yet known, making it difficult to extrapolate results from animal studies to humans.
Orientations Futures
There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide. One area of research is the development of more selective and potent compounds that target specific subtypes of serotonin and norepinephrine receptors. Additionally, further studies are needed to determine the optimal dose and duration of treatment needed to produce therapeutic effects in humans. Finally, studies investigating the potential use of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and Parkinson's disease, may also be warranted.
Méthodes De Synthèse
The synthesis method of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide involves the reaction of Venlafaxine with a reducing agent such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). This reaction results in the reduction of the carbonyl group of Venlafaxine, leading to the formation of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide.
Applications De Recherche Scientifique
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of depression and anxiety disorders in humans. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and hot flashes associated with menopause.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(9-14,10-17-2)15-12(16)8-18-11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONTCSIXNQTQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)COC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)

![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)
![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)



![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)
